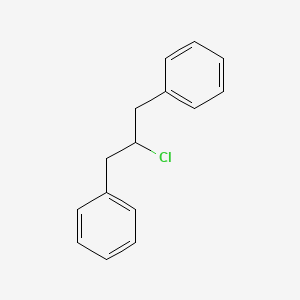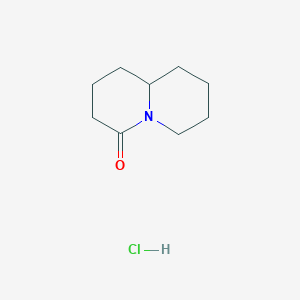![molecular formula C16H9BrN4 B14662017 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-94-8](/img/structure/B14662017.png)
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by a triazine ring fused with a quinoline ring and a bromophenyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazinoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of organic optoelectronic materials, such as n-type semiconductors and dye-sensitized solar cells.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.
作用機序
The mechanism of action of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
1,2,4-Triazino[5,6-b]indoles: These compounds share a similar triazine ring structure but are fused with an indole ring instead of a quinoline ring.
1,2,3-Triazino[4,5-b]quinoline: This compound has a similar quinoline ring but differs in the position of the triazine ring fusion.
Uniqueness
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific fusion of the triazine and quinoline rings, along with the presence of the bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
51093-94-8 |
|---|---|
分子式 |
C16H9BrN4 |
分子量 |
337.17 g/mol |
IUPAC名 |
3-(4-bromophenyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C16H9BrN4/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H |
InChIキー |
BOPPECABWOLDPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)






![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)





